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molecular formula C7H10O2 B092083 3-Methoxycyclohex-2-en-1-one CAS No. 16807-60-6

3-Methoxycyclohex-2-en-1-one

Cat. No. B092083
M. Wt: 126.15 g/mol
InChI Key: JFTPIEHHCQPVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410289B2

Procedure details

In a 21 three-necked flask, 100 g (0.89 mol) of cyclohexane-1,3-dione are initially charged and dissolved in 300 ml of methanol, 1000 ml of toluene and 97.6 ml of trimethyl orthoformate, 5 g of p-toluenesulphonic acid dihydrate are added and the mixture is heated under reflux for 2 h. After cooling, the mixture is washed 4× with in each case 200 ml of 10% strength NaOH and the organic phase is dried over sodium sulphate and concentrated on a rotary evaporator. This gives 73.4 g of a light-brown oil which is used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
97.6 mL
Type
reactant
Reaction Step Two
Name
p-toluenesulphonic acid dihydrate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[C:9]1(C)C=CC=CC=1.C(OC)(OC)OC.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:9][O:7][C:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
97.6 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
p-toluenesulphonic acid dihydrate
Quantity
5 g
Type
reactant
Smiles
O.O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture is washed 4× with in each case 200 ml of 10% strength NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This gives 73.4 g of a light-brown oil which is used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
COC1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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